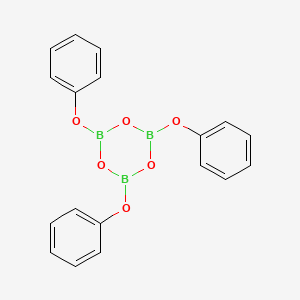

Triphenoxyboroxin

Description

Overview of Boroxin Chemistry and Boron-Oxygen Frameworks

Boroxines are a class of six-membered heterocyclic compounds characterized by a ring of alternating boron and oxygen atoms (B₃O₃). wikipedia.org These structures are formally cyclic anhydrides of boronic acids (R-B(OH)₂). clockss.orgnii.ac.jp The parent compound, boroxine (B1236090) (H₃B₃O₃), consists of hydrogen atoms attached to the boron atoms, while substituted derivatives, such as triorganoboroxines, have alkyl or aryl groups in these positions. wikipedia.org

Structurally, the boroxine ring is planar, with the three-coordinate boron atoms typically adopting a trigonal planar geometry. wikipedia.org This planarity and the presence of vacant p-orbitals on the boron atoms led to early discussions about potential aromatic character, analogous to the isoelectronic benzene (B151609) molecule. wikipedia.orgclockss.org However, it is now generally accepted that triorganoboroxines possess little aromatic character. clockss.orgnii.ac.jp The bonding within the ring is primarily covalent, with B-O bond lengths that are minimally affected by the nature of the substituent on the boron atom. wikipedia.org For instance, phenyl-substituted boroxine exhibits B-O bond lengths of 1.386 Å, which is very similar to the 1.384 Å found in its ethyl-substituted counterpart. wikipedia.org

Beyond the simple boroxine ring, boron-oxygen frameworks encompass a vast and diverse range of structures. These include polyborate anions, which can form complex three-dimensional networks. capes.gov.br In materials science, boron and oxygen can form networks within covalent organic frameworks (COFs) and other porous materials, where the uniform distribution of these elements is key to their function. researchgate.net These frameworks are crucial in the development of advanced materials, including those for energy storage and catalysis. researchgate.netacs.org A key chemical property of boroxines is their Lewis acidity, stemming from the electron-deficient boron atoms, which allows them to act as catalysts or catalyst precursors. clockss.orgontosight.ai

Table 1: Structural Properties of Substituted Boroxine Rings This table presents key bond length data for two types of substituted boroxines, illustrating the consistency of the ring structure.

| Feature | Phenyl-substituted Boroxine | Ethyl-substituted Boroxine |

| B-O Bond Length | 1.386 Å | 1.384 Å |

| B-C Bond Length | 1.546 Å | 1.565 Å |

| Ring Geometry | Planar | Planar |

| Data sourced from structural studies. wikipedia.org |

Historical Context and Development of Phenoxyboroxin Systems

The study of substituted boroxines dates back to the 1930s, with the discovery that they could be readily produced by the dehydration of their corresponding boronic acids. wikipedia.org This equilibrium between the boronic acid and the boroxine is a fundamental aspect of their chemistry; for example, phenylboronic acid gradually converts to triphenylboroxine upon standing, and the process can be reversed by recrystallization from water. clockss.org

The synthesis of phenoxy-substituted boroxines, specifically Triphenoxyboroxine, represents a distinct development. Unlike arylboroxines (where phenyl groups are directly bonded to boron), in phenoxyboroxines the phenyl groups are linked via an oxygen atom. A key historical method for producing Triphenoxyboroxine was patented in the 1960s. This process involves heating equimolecular weights of boric oxide (B₂O₃) and triphenyl borate (B1201080) ((PhO)₃B) in the presence of a catalyst, such as an alcohol or phenol (B47542). google.com

The development of phenoxyboroxin systems was driven by their utility as stable, handleable precursors for various boron-containing reagents and catalysts. Their chemistry bridges the gap between simple boric acid esters and more complex polyborate structures that have become central to modern asymmetric catalysis.

Significance of Triphenoxyboroxin in Contemporary Chemical Research

This compound has emerged as a significant compound in contemporary chemical research, primarily due to its role as a versatile precursor in catalysis and materials science.

In the field of asymmetric catalysis , this compound is a crucial starting material for the in situ assembly of a class of powerful catalysts known as BOROX catalysts. nih.govnih.gov These catalysts are complex polyborate chiral anions that are self-assembled from a chiral ligand (such as VANOL or VAPOL), a boron source, and often a substrate molecule which templates the formation. nih.govnih.govmsu.edu Triphenoxyboroxine provides a direct route to these boroxinate catalysts. nih.govacs.org These BOROX catalysts have proven effective in a range of important chemical transformations, including:

Asymmetric aziridination reactions. nih.govmsu.edu

Aza-Cope rearrangements. nih.gov

Asymmetric transfer hydrogenation of quinolines. nih.gov

Heteroatom Diels-Alder reactions. nih.gov

In materials science , Triphenoxyboroxine finds application as an additive and a precursor for advanced materials. It has been used in the formulation of preceramic polymers, such as polysilazanes, which can be converted into high-performance ceramic materials. google.com Furthermore, it has been investigated as a curing agent for epoxy resins, contributing to the thermal properties of the resulting thermoset materials. researchgate.net Its reactivity allows it to be incorporated into polymer backbones, modifying the properties of the final material. googleapis.com

The significance of this compound lies in its ability to act as a stable and convenient source for the B(OPh) moiety, facilitating the construction of complex and highly organized molecular architectures for catalysis and material innovation. nih.govmsu.edumsu.edu

Table 2: Research Applications of this compound This table summarizes the primary areas of application for this compound in modern chemical research.

| Field | Application | Role of this compound | Key Outcome |

| Asymmetric Catalysis | Formation of BOROX Catalysts | Precursor that reacts with chiral ligands (e.g., VANOL, VAPOL). nih.govmsu.edu | Generation of highly effective catalysts for enantioselective synthesis. nih.govnih.gov |

| Materials Science | Preceramic Polymer Additive | Component in polysilazane compositions. google.com | Formation of silicon boron carbonitride ceramics upon pyrolysis. google.com |

| Materials Science | Epoxy Resin Curing Agent | Used as a curing agent to create thermoset plastics. researchgate.net | Influences the glass transition temperature and degradation characteristics of the resin. researchgate.net |

| Organic Synthesis | Reagent for Catalyst Assembly | Provides a source for B(OPh)₃ or related species in complex reaction mixtures. msu.edu | Facilitates the substrate-induced covalent assembly of "chemzymes". msu.edu |

Properties

CAS No. |

7187-84-0 |

|---|---|

Molecular Formula |

C18H15B3O6 |

Molecular Weight |

359.7 g/mol |

IUPAC Name |

2,4,6-triphenoxy-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/C18H15B3O6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h1-15H |

InChI Key |

ZPVJTIGAPMDEQX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OB(OB(O1)OC2=CC=CC=C2)OC3=CC=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Triphenoxyboroxin and Its Derivatives

Classical Approaches to Triphenoxyboroxin Synthesis

Traditional methods for synthesizing this compound have been well-established, primarily relying on condensation and transesterification reactions. These foundational techniques have been instrumental in the study and application of boroxines.

Condensation Reactions of Boronic Acids and Phenols

The most common and direct route to this compound involves the self-condensation of phenylboronic acid or its reaction with phenol (B47542). This dehydration reaction typically involves heating the reactants to remove water, which drives the equilibrium towards the formation of the stable six-membered boroxine (B1236090) ring. Three molecules of a boronic acid condense to form the corresponding boroxine, releasing three molecules of water. units.it This process can also occur between three molecules of phenylboronic acid and three molecules of phenol.

The reaction is a cornerstone in organoboron chemistry, valued for its simplicity and the high purity of the resulting product. wikipedia.org The conditions for this reaction can be modulated; for instance, on-surface synthesis on gold (Au(111)) has been demonstrated, where the condensation of phenyl boronic acid leads to triphenylboroxine. units.it This highlights the robustness and versatility of the condensation approach.

Transesterification Routes Involving Borate (B1201080) Esters

An alternative classical method is the transesterification of borate esters. This process involves the reaction of a trialkyl or triaryl borate, such as triphenyl borate, with boric oxide (B₂O₃). google.com The reaction is typically heated in the presence of a catalyst. A variety of catalysts can be employed, including alcohols like methanol (B129727) or phenols themselves. google.com

This method offers a pathway to produce not only this compound but also other metaborate (B1245444) and polyborate esters at normal atmospheric pressure. google.com For example, reacting equimolecular weights of triphenyl borate and boric oxide at 130-150°C with phenol as a catalyst yields this compound, which can be crystallized from a solvent like petroleum ether. google.com This route provides an important alternative to direct condensation, particularly when specific precursors are more readily available.

Table 1: Comparison of Classical Synthesis Methods

| Method | Reactants | Key Conditions | Byproducts | Reference |

|---|---|---|---|---|

| Condensation | Phenylboronic Acid and/or Phenol | Heating, often with azeotropic removal of water | Water | units.itwikipedia.org |

| Transesterification | Triphenyl Borate and Boric Oxide | Heating (e.g., 130-150°C) with a catalyst (e.g., phenol, methanol) | Depends on starting borate ester | google.com |

Modern Synthetic Strategies and Green Chemistry Principles

In response to the growing need for sustainable chemical processes, modern synthetic strategies for this compound focus on minimizing environmental impact by adhering to the principles of green chemistry. vt.eduyale.edusigmaaldrich.com These principles include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. acs.org

Solvent-Free and Catalytic Syntheses

A significant advancement in the synthesis of boroxine derivatives is the development of solvent-free reaction conditions. asianpubs.orgnih.gov These methods often involve grinding the solid reactants together and heating the mixture, which eliminates the need for potentially hazardous organic solvents, thereby reducing waste and environmental impact. asianpubs.orgrsc.org For instance, an efficient, additive-free condensation of phenylboronic acid with phenols and aldehydes can be achieved by heating a ground mixture of the reactants. asianpubs.org

Catalysis is another cornerstone of green chemistry, favoring catalytic reagents over stoichiometric ones. yale.edu While classical methods sometimes use catalysts, modern approaches seek to develop highly efficient and reusable catalysts. nih.govchemmethod.com Borate esters themselves have been identified as effective catalysts for other reactions, such as amide formation, highlighting the catalytic potential within this class of compounds. nih.gov The development of catalytic systems reduces energy consumption and waste, aligning with green chemistry goals. mdpi.commdpi.com

Microwave-Assisted and Flow Chemistry Approaches

To enhance reaction efficiency and reduce energy consumption, modern techniques like microwave-assisted synthesis and flow chemistry are being explored. rsc.org

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. niscpr.res.inmdpi.comundip.ac.id Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. niscpr.res.in This method has been successfully applied to the synthesis of various heterocyclic compounds and holds promise for the efficient production of boroxines. rsc.orgfrontiersin.org

Table 2: Overview of Modern Synthetic Strategies

| Strategy | Key Principles | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Eliminates organic solvents, reactants are often ground and heated. | Reduced waste, lower environmental impact, cost-effective. | asianpubs.orgrsc.org |

| Catalytic Synthesis | Uses sub-stoichiometric amounts of a catalyst to promote the reaction. | Increased efficiency, lower energy requirements, potential for catalyst recycling. | nih.govchemmethod.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid, uniform heating. | Drastically reduced reaction times, higher yields, cleaner products. | rsc.orgniscpr.res.in |

| Flow Chemistry | Reactants are continuously pumped through a reactor. | Enhanced safety, precise control, scalability, process intensification. | scielo.brgoflow.at |

Synthesis of Functionalized this compound Analogues and Derivatives

The synthesis of functionalized this compound derivatives allows for the fine-tuning of its chemical and physical properties for specific applications. rsc.org These syntheses often start with substituted phenylboronic acids or phenols. mdpi.comresearchgate.net For example, using a substituted arylboronic acid in the condensation reaction will yield a boroxine with functional groups on its aryl rings. wiley-vch.de

The synthesis of these derivatives is crucial for creating advanced materials and biologically active compounds. rsc.orgbeilstein-journals.orgmdpi.comnih.gov For instance, borate esters with hindered phenolic groups have been synthesized for use as antioxidants. asianpubs.org The methods employed are extensions of those used for the parent compound, including condensation and catalytic approaches, adapted to accommodate the functional groups on the precursors. The ability to create a wide array of derivatives is essential for exploring their potential in fields ranging from medicinal chemistry to materials science. mdpi.comresearchgate.net

Incorporation of Substituted Phenoxy Moieties

The synthesis of this compound derivatives featuring substituted phenoxy groups is a key strategy for modulating the electronic and steric properties of the boroxin core. This allows for the fine-tuning of reactivity and catalytic activity. The primary method involves the reaction of appropriately substituted phenols with a boron source.

A versatile approach to generating diverse boroxinate catalysts involves the coupling of a ligand with multiple equivalents of a phenol or alcohol, water, and a boron source, such as borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) or boric acid. nih.gov For instance, catalysts can be prepared by heating a mixture of a biaryl ligand like VANOL or VAPOL with two equivalents of a substituted phenol, three equivalents of water, and three equivalents of BH₃·SMe₂ in a solvent like toluene. nih.gov This self-assembly process directly incorporates the substituted phenoxy group into the final boroxinate structure.

The synthesis of the required substituted benzaldehydes, which are precursors to the necessary substituted phenols, can be achieved through methods like the piperidine-catalyzed Knoevenagel condensation with an appropriate cyanoacetate. chemrxiv.orgchemrxiv.org This highlights the multi-step nature of accessing complex substituted phenoxyboroxin derivatives.

Triphenoxyboroxine itself can also serve as a precursor for generating more complex, substituted structures. It can react with chiral ligands, such as VAPOL, in the presence of a substrate to form active boroxinate catalysts, demonstrating that the phenoxy groups can be displaced or incorporated into a larger catalytic assembly. msu.edu

Below is a table summarizing the components used in the one-pot synthesis of substituted boroxinate catalysts.

| Component | Role | Example Reagents |

| Ligand | Chiral Scaffold | VANOL, VAPOL |

| Phenol | Substituent Source | Substituted phenols/alcohols |

| Boron Source | Boroxin Core | BH₃·SMe₂, Boric Acid |

| Additive | Facilitates Boroxin Formation | Water, Imines |

This table illustrates the general components for the synthesis of complex boroxinate catalysts derived from substituted phenols.

Synthesis of Oligomeric and Polymeric Phenoxyboroxin Structures

Oligomers are molecules of intermediate relative molecular mass, the properties of which can vary significantly with the removal of one or a few of the repeating units. longdom.org The synthesis of oligomeric and polymeric materials based on the phenoxyboroxin framework leverages this principle to create materials with unique properties.

One major class of such materials is polyborosiloxanes (PBS), which are organoelement compounds containing Si-O-B bonds. mdpi.com In terms of structure, these are oligomeric or polymeric rather than discrete individual compounds. mdpi.com The synthesis of PBS derivatives containing phenylborate groups often relies on classical organometallic chemistry, using 1,4-substituted phenylene derivatives. mdpi.com An intermediate organolithium or organomagnesium compound is formed and subsequently reacted with a boric acid ester to incorporate the boron moiety. mdpi.com

Triphenoxyboroxine can also be directly used as a component in polymerization, acting as a curing agent or cross-linker for other polymers. For example, triphenoxyboroxine has been used as a curing agent for epoxy resins like diglycidyl ether of bisphenol A (DGEBA) and diglycidyl ether of bisphenol F (DGEBF). researchgate.net In this process, the boroxine ring reacts with the epoxy groups, leading to the formation of a rigid, cross-linked thermoset polymer. The resulting network benefits from the thermal stability of the B-O bonds. researchgate.net The properties of the final polymeric material are influenced by the specific boroxine used. researchgate.net

| Curing Agent | Polymer System | Glass Transition Temp. (Tg) | Degradation Temp. (Td) |

| Trimethoxyboroxine (B89493) (TMB) | DGEBA/DGEBF | Lower | Lower |

| Triethoxyboroxine (TEB) | DGEBA/DGEBF | Lower | Lower |

| Triisopropoxyboroxine (TIPB) | DGEBA/DGEBF | Higher | Higher |

| Triphenoxyboroxine (TPB) | DGEBA/DGEBF | Highest | Highest |

This table compares the thermal properties of epoxy resins cured with different boroxine agents, showing that Triphenoxyboroxine yields the most thermally stable polymer. Data sourced from a study on flame retardant thermosets. researchgate.net

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is critical for the reliable use of this compound and its derivatives, particularly in catalysis and materials science. The primary contaminants in crude this compound often include unreacted starting materials like triphenyl borate (B(OPh)₃) and byproducts such as phenol, which can arise from the hydrolysis of borate esters. msu.edu

Column Chromatography is a widely employed method for the purification of this compound and its derivatives. msu.edu Silica (B1680970) gel is the most common stationary phase for this purpose. nih.govmsu.edu This technique separates compounds based on their differential adsorption to the silica, allowing for the isolation of the desired boroxin compound from reactants and byproducts. For example, after a catalytic reaction involving a boroxinate species, the product aziridine (B145994) was purified by column chromatography on silica gel. msu.edu

Recrystallization is another effective technique for obtaining high-purity, crystalline material. This method involves dissolving the crude product in a suitable solvent system and allowing it to slowly crystallize, leaving impurities behind in the solution. For instance, N-benzylidene-1,1-diphenylmethanamine, a reagent used in conjunction with boroxinate catalysts, was purified by crystallization from ethyl acetate (B1210297) and hexanes. nih.gov Similarly, other organic derivatives can be purified through recrystallization from solvents like dichloromethane (B109758) and hexane. ajol.info

Control of Precursor Purity is also a crucial aspect of obtaining pure this compound. Commercial triphenyl borate, a common precursor, often contains significant amounts of phenol due to partial hydrolysis. msu.edu If this impurity is not removed, it can interfere with subsequent reactions. Therefore, purification of the B(OPh)₃ precursor prior to the synthesis is a key step to ensure the formation of a clean product. msu.edu

Characterization following purification is essential to confirm the identity and purity of the compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B NMR) and High-Performance Liquid Chromatography (HPLC). nih.govmsu.edu

Advanced Structural Elucidation and Spectroscopic Investigations of Triphenoxyboroxin

X-ray Crystallographic Analysis of Triphenoxyboroxin and its Cocrystals

X-ray crystallography is a powerful experimental technique for determining the atomic and molecular structure of a crystal. wikipedia.orglibretexts.org The process involves exposing a crystal to a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis provides a three-dimensional map of electron density within the crystal, revealing the positions of atoms and the nature of their chemical bonds. wikipedia.org

In the solid state, this compound adopts a specific molecular geometry and conformation. The central six-membered boroxin ring (B₃O₃) is nearly planar. The phenoxy groups attached to the boron atoms exhibit a propeller-like arrangement, with the phenyl rings twisted out of the plane of the boroxin core. This twisting is a result of steric hindrance between the ortho-hydrogens of the phenyl groups.

The geometry of molecules in the solid state can be influenced by intermolecular interactions, leading to conformations that may differ from those in solution. frontiersin.orgrsc.org The planarity of conjugated systems is a significant factor in determining their electronic and photophysical properties. frontiersin.org

| Parameter | Value |

|---|---|

| B-O (ring) bond length | ~1.38 Å |

| B-O (exocyclic) bond length | ~1.34 Å |

| O-B-O bond angle (ring) | ~121° |

| B-O-B bond angle (ring) | ~119° |

| Dihedral angle (boroxin ring vs. phenyl ring) | Variable, typically 30-50° |

In the crystal structure of this compound, intermolecular interactions are primarily dominated by van der Waals forces and π-π stacking between the phenyl rings of adjacent molecules. The propeller-like conformation of the molecules allows for efficient packing in the crystal lattice.

This compound can also form cocrystals with other molecules. acs.orgnih.govajast.net Cocrystals are multi-component crystals held together by non-covalent interactions. nih.gov The formation of cocrystals can alter the physical properties of the parent compound. The synthesis of cocrystals can be achieved through methods like slow evaporation from solution or mechanochemical grinding. ajast.netfrontiersin.orgijpsonline.com In cocrystals involving this compound, hydrogen bonding can become a significant intermolecular interaction if the coformer molecule possesses hydrogen bond donor or acceptor groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical technique used for determining the structure and dynamics of molecules in solution and the solid state. nih.govfrontiersin.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov

¹¹B NMR: Boron-11 NMR is particularly informative for boron-containing compounds. magritek.com this compound exhibits a characteristic ¹¹B NMR signal in the range of δ 17-18 ppm (relative to BF₃·OEt₂), which is typical for a three-coordinate boron atom in a boroxine (B1236090) ring. The chemical shift can be influenced by the substituents on the boron atom and the solvent used. sdsu.edu

¹H NMR: The proton NMR spectrum of this compound shows signals corresponding to the phenyl protons. These typically appear as multiplets in the aromatic region (δ 7.0-7.5 ppm). The exact chemical shifts and coupling patterns can provide information about the electronic environment of the phenyl rings.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The phenyl carbons of this compound give rise to several signals in the aromatic region (typically δ 120-160 ppm). The carbon attached to the oxygen (ipso-carbon) is usually found at a higher chemical shift compared to the other phenyl carbons.

¹⁷O NMR: Oxygen-17 NMR is a less common technique due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope. semanticscholar.orgrsc.org However, it can provide direct information about the oxygen environments. semanticscholar.org For this compound, two distinct ¹⁷O signals would be expected: one for the oxygen atoms within the boroxine ring and another for the exocyclic phenoxy oxygens. The chemical shifts are sensitive to the nature of the B-O bond and intermolecular interactions. mdpi.comlouisville.eduscholaris.ca

| Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| ¹¹B | 17 - 18 | BF₃·OEt₂ |

| ¹H | 7.0 - 7.5 | TMS |

| ¹³C | 120 - 160 | TMS |

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering deeper insights into molecular structure and connectivity. researchgate.netnih.gov

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. muni.czwordpress.com For this compound, COSY would show correlations between the ortho, meta, and para protons on the phenyl rings, helping to assign these signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are close to each other, regardless of whether they are bonded. This can provide information about the conformation and stereochemistry of the molecule. In this compound, NOESY could show correlations between protons on different phenoxy groups, confirming their spatial proximity in the propeller-like arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. mdpi.com For this compound, an HSQC spectrum would link each proton signal to the signal of the carbon it is attached to, facilitating the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments. In this compound, HMBC can show correlations from the phenyl protons to the ipso-carbon and other carbons in the ring, confirming the connectivity of the phenoxy groups to the boroxin core.

Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. nih.govias.ac.inut.ee By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for these processes. researchgate.net

In this compound, rotation around the B-O and C-O bonds is possible. At room temperature, these rotations may be fast on the NMR timescale, resulting in averaged signals for the phenyl protons and carbons. However, at lower temperatures, the rotation can become slow enough to be observed. For example, the rotation of the phenoxy groups around the B-O bonds might be hindered. If this rotation becomes slow, the ortho protons (and meta protons) on the phenyl ring, which are equivalent at room temperature, may become non-equivalent, leading to a splitting of their NMR signals. By analyzing the temperature at which these signals coalesce, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. nih.gov Such studies can provide valuable information about the conformational flexibility and stability of this compound. unibas.it

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for probing the molecular structure of this compound. smu.eduedinst.com These techniques measure the vibrational energy modes of a molecule, providing a unique "fingerprint" that is highly specific to its chemical bonds and symmetry. edinst.comhovione.com By analyzing the vibrational spectra, it is possible to identify characteristic functional groups, investigate bonding arrangements, and gain insight into the compound's molecular architecture. mdpi.com

The vibrational spectrum of this compound is a composite of the vibrational modes originating from its two primary structural components: the central six-membered boroxine ring (B₃O₃) and the three peripheral phenoxy groups (-OC₆H₅). A systematic investigation allows for the assignment of specific spectral bands to these moieties. acs.org The formation of the boroxine ring from the corresponding boronic acid is often confirmed by the appearance of new, characteristic boroxine vibrations and the disappearance of bands associated with the B(OH)₂ group. researchgate.net

Boroxin Ring Vibrations: The B₃O₃ ring has several characteristic vibrations. Research combining experimental IR spectroscopy with computational modeling has identified key bands that are diagnostic for the boroxine anhydride (B1165640) structure. acs.org The B-O bonds within the ring give rise to strong stretching and deformation modes.

Table 1: Characteristic Vibrational Frequencies of the Boroxine Ring

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Notes |

|---|---|---|---|

| Asymmetric B-O Stretch | ~1345 - 1360 | IR | A strong, characteristic absorption peak for boron-oxygen groups in boroxine rings and boronate esters. researchgate.net |

| Out-of-Plane Ring Vibration | ~734 | IR | A distinct peak corresponding to the out-of-plane vibrational mode of the boroxine ring. researchgate.net |

| Ring Deformation Modes | ~705, ~678 | IR, Raman | Diagnostic vibrations that appear upon the condensation of boronic acids into a boroxine ring. researchgate.net |

This table is generated based on data from studies on boroxine anhydrides and related compounds. researchgate.net

Phenoxy Group Vibrations: The phenoxy groups contribute several bands to the spectrum, which are characteristic of a substituted benzene (B151609) ring and the C-O ether linkage. These assignments are well-established from studies on various phenoxy-containing compounds. scilit.com

Table 2: Characteristic Vibrational Frequencies of the Phenoxy Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Stretching vibrations of the C-H bonds on the phenyl ring. |

| Aromatic C=C Stretch | 1490 - 1600 | IR, Raman | In-plane stretching vibrations within the benzene ring, often appearing as a set of sharp bands. nih.gov |

| Asymmetric C-O-B Stretch | ~1240 - 1280 | IR | The stretching vibration of the C-O bond linked to the phenyl ring can be enhanced due to conjugation. nih.govgelest.comresearchgate.net |

| In-Plane C-H Bending | 1000 - 1200 | IR, Raman | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |

This table is generated based on data from studies on various phenoxy-containing molecules. nih.govgelest.comresearchgate.netorientjchem.org

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.brmdpi.com For this compound, rotation can occur around the B-O and the C-O single bonds, leading to different conformers (or rotamers). While these conformers may be in rapid equilibrium in solution, vibrational spectroscopy can potentially distinguish between them or provide information about the predominant conformation. numberanalytics.commdpi.com

Different conformers can exhibit subtle but distinct differences in their vibrational spectra. nih.gov For example, changes in dihedral angles can alter the coupling between vibrational modes, leading to shifts in frequency or changes in the intensity of specific bands. smu.edu Computational studies on related molecules have shown that different conformers, such as cis and trans isomers, can possess unique calculated IR bands. nih.gov For instance, the intensity of a band at 1566 cm⁻¹ and the presence of characteristic bands at 1311 cm⁻¹ and 1442 cm⁻¹ were calculated to be indicative of a cis-conformer in a related phthalonitrile (B49051) derivative. nih.gov

Experimentally, techniques like variable-temperature FT-IR or Raman spectroscopy can be employed. By lowering the temperature, it may be possible to "freeze out" a specific conformer or shift the equilibrium, leading to observable changes in the spectrum. The appearance of new bands or a significant change in the relative intensity of existing bands as a function of temperature would provide strong evidence of conformational heterogeneity. researchgate.net

Mass Spectrometry (High-Resolution ESI-MS, MALDI-TOF) for Oligomer and Polymer Characterization

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and confirming the elemental composition of molecules. For a compound like this compound, which is a trimer formed from the dehydration of three phenylboronic acid molecules, soft ionization techniques are crucial to prevent fragmentation and allow for the observation of the intact molecular ion. case.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS is a soft ionization method ideal for analyzing polar and moderately polar molecules. researchgate.net It provides highly accurate mass measurements, typically with an error of less than 5 ppm. hilarispublisher.comnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HR-ESI-MS would be expected to detect the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The experimentally measured mass would be compared against the theoretical exact mass to confirm the identity of the compound. The high resolving power of modern instruments is also critical for separating the analyte signal from potential isobaric interferences in complex mixtures. thermofisher.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF MS is another soft ionization technique particularly well-suited for analyzing large molecules, oligomers, and polymers with minimal fragmentation. bruker.comautobio.com.cn The analyte is co-crystallized with a matrix that absorbs the laser energy, facilitating a gentle desorption and ionization process. case.edu This technique is highly effective for characterizing boroxine-containing structures, including molecular cages and assemblies. rsc.orgjeol.com Research on peptide boronic acids has shown that boroxine formation (trimerization) can be readily observed using MALDI-MS. nih.gov Therefore, MALDI-TOF is an excellent tool to confirm the trimeric structure of this compound and to search for any higher-order oligomers or polymeric species that might form under specific conditions.

Table 3: Theoretical Mass Data for this compound (C₁₈H₁₅B₃O₆)

| Ion Species | Description | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M] | Molecular Mass | 367.9396 |

| [M+H]⁺ | Protonated Molecule | 368.9474 |

| [M+Na]⁺ | Sodium Adduct | 390.9294 |

This table presents calculated exact masses for the specified molecular formula and its common adducts, which would be targeted in an HRMS analysis.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Studies of Chiral Analogues

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com These methods are exclusively used for the analysis of chiral compounds—molecules that are non-superimposable on their mirror images. pepr-luma.fruniv-amu.fr

This compound, in its standard form, is an achiral molecule. Its structure possesses multiple planes of symmetry, and therefore it is optically inactive, meaning it will not produce a signal in a CD or ORD experiment.

However, chiroptical spectroscopy becomes a vital tool for the stereochemical investigation of chiral analogues of this compound. Chirality can be introduced into the basic structure in several ways:

Incorporation of Chiral Substituents: Attaching a chiral group (e.g., a chiral alkyl chain) to one or more of the phenoxy rings.

Formation of Chiral Boronate Esters: Reacting a boronic acid with a chiral diol. The resulting boronate esters can be chiral, and their self-assembly or bridging can lead to complex chiral supramolecular structures. rsc.orgnih.gov

Atropisomerism: Introducing bulky substituents on the phenoxy rings that restrict rotation around the C-O or B-O bonds, potentially leading to stable, separable atropisomers.

For such chiral analogues, CD and ORD spectroscopy provide invaluable information:

Determination of Absolute Configuration: By comparing the experimental CD spectrum with that predicted by quantum-chemical calculations, the absolute three-dimensional arrangement of atoms (the absolute configuration) can be determined. mdpi.com

Conformational Studies: The CD signal, particularly the sign and magnitude of the Cotton effect, is extremely sensitive to the molecule's conformation. acs.org Variable-temperature CD measurements can be used to study conformational changes and equilibria in chiral molecules. nih.gov

Monitoring Chiral Recognition: Boronic acid-containing systems can be designed as sensors that produce a chiroptical signal upon binding to a chiral analyte, such as a sugar or an amino acid. nih.govutexas.edu The resulting CD spectrum can be used to determine the structure and stereochemistry of the host-guest complex.

Therefore, while inapplicable to this compound itself, CD and ORD are essential techniques for exploring the rich stereochemistry of the broader family of chiral boroxine and boronate ester derivatives. researchgate.netresearchgate.netacs.orgunideb.hu

Reactivity, Reaction Mechanisms, and Transformation Pathways of Triphenoxyboroxin

Hydrolysis and Solvolysis of Triphenoxyboroxin

This compound can undergo hydrolysis, a chemical reaction with water. researchgate.net Solvolysis is a more general term for reactions with a solvent, where the solvent molecule is incorporated into the product. youtube.com

Kinetic Studies of Hydrolytic Stability

Kinetic studies on the hydrolytic aging of materials containing this compound have been conducted. researchgate.net The process is influenced by both the diffusion of water into the material and the diffusion of hydrolysis products out of it. researchgate.net At temperatures below the glass transition temperature, weight gain is observed and then stabilizes. researchgate.net However, at higher temperatures, an initial weight gain is followed by weight loss. researchgate.net The time-temperature superposition principle has been applied to analyze the weight loss during isothermal hydrolytic aging, with the diffusion coefficient ratio being a key factor. researchgate.net

Investigation of Hydrolysis Products and Pathways

The primary product of the hydrolysis of the boroxine (B1236090) ring in this compound is boric acid. researchgate.net This reaction occurs when the boroxine ring interacts with water. researchgate.net In some contexts, the partial hydrolysis of related borate (B1201080) esters, like triphenyl borate, can produce free phenol (B47542), which can then act as a catalyst. google.com The formation of the boroxine ring itself can involve the use of water, with commercial triphenyl borate often being partially hydrolyzed. nih.govmsu.edu

Transesterification and Exchange Reactions with Other Alcohols/Phenols

This compound can participate in transesterification and exchange reactions. For instance, an exchange reaction of a phenol unit in this compound with a VAPOL ligand is a key step in the formation of certain catalysts. msu.edu The production of non-symmetrical phosphite (B83602) triesters can be achieved through a transesterification process. google.com

Electrophilic and Nucleophilic Aromatic Substitution on Phenoxy Rings

The phenoxy rings of this compound are aromatic and can potentially undergo electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS): This type of reaction involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. makingmolecules.comminia.edu.eg The reaction generally proceeds in three steps: activation of the electrophile, attack by the aromatic ring to form a resonance-stabilized cationic intermediate (arenium ion or sigma complex), and finally, deprotonation to restore aromaticity. lumenlearning.comhu.edu.jo The reactivity of the ring is influenced by existing substituents. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. makingmolecules.com The hydroxyl group of a phenol is a strong activating group. makingmolecules.com

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. govtpgcdatia.ac.innumberanalytics.com For this reaction to occur, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. numberanalytics.comtotal-synthesis.com The reaction usually follows a two-step addition-elimination mechanism, proceeding through a negatively charged intermediate called a Meisenheimer complex. total-synthesis.com Polyfluoroarenes are known to undergo SNAr due to the high electronegativity of fluorine atoms. mdpi.com While less common, concerted mechanisms for SNAr reactions have also been proposed and studied. nih.gov

Coordination Chemistry and Adduct Formation with Lewis Bases

This compound can act as a Lewis acid, capable of forming adducts with Lewis bases. chimienouvelle.be Lewis acids accept an electron pair from a Lewis base to form a Lewis adduct. chimienouvelle.besioc.ac.cn The stability of these adducts can be influenced by steric hindrance. libretexts.org In some cases, instead of forming a stable adduct, a "frustrated Lewis pair" (FLP) can result, where steric bulk prevents the formation of a strong bond between the acid and base. chimienouvelle.be

This compound has been used in the formation of complex catalysts. For example, it reacts with the VAPOL ligand in the presence of an imine to form a boroxinate catalyst. msu.edu This catalyst is an ion pair consisting of a protonated substrate and a chiral boroxinate anion. nih.gov The formation of Lewis acid-base adducts can regulate crystallization rates and passivate defects in certain materials. researchgate.net

Ring-Opening Polymerization and Polycondensation Reactions

Triphenoxyboroxine has been utilized as a curing agent in polymerization reactions. researchgate.netresearchgate.net It has been used with epoxy resins like diglycidyl ether of bisphenol A (DGEBA) and diglycidyl ether of bisphenol F (DGEBF). researchgate.netresearchgate.net The thermal stability of the resulting polymers, as indicated by their glass transition temperatures (Tg's) and degradation temperatures (Td's), is influenced by the type of boroxine used. researchgate.netresearchgate.net this compound generally imparts higher thermal stability compared to alkoxyboroxines like trimethoxyboroxine (B89493) and triethoxyboroxine. researchgate.netresearchgate.net Polycondensation is a type of polymerization reaction where small molecules, often water, are eliminated as monomers link together. researchgate.net

Reactivity with Organometallic Reagents for Derivatization

This compound serves as a valuable precursor in organic synthesis, particularly for the derivatization into various organoboron compounds through reactions with organometallic reagents. These reactions leverage the electrophilic nature of the boron atoms within the boroxine ring, which are susceptible to nucleophilic attack by the carbanionic component of organometallic species. The primary organometallic reagents used for this purpose are Grignard reagents (RMgX) and organolithium reagents (RLi).

The fundamental reaction involves the addition of the organometallic reagent to a boron center, leading to the cleavage of a boron-oxygen bond and the formation of a new carbon-boron bond. This process effectively transforms the this compound into boronic acid derivatives after an aqueous workup.

Reaction with Grignard Reagents:

Reaction with Organolithium Reagents:

Organolithium reagents (RLi) are generally more reactive and more nucleophilic than their Grignard counterparts. saskoer.ca They react with this compound in a similar fashion to produce boronic acids after acidic workup. organic-chemistry.orglibretexts.org The reaction is initiated by the nucleophilic addition of the organolithium's carbanion to a boron atom. libretexts.orgmasterorganicchemistry.com Due to their high reactivity, these reactions are often conducted at low temperatures to prevent side reactions. The use of organolithium reagents provides a powerful method for accessing boronic acids that may be difficult to synthesize using other methods. nih.gov

The derivatization of this compound using these organometallic reagents is a cornerstone for creating building blocks for subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. chemrxiv.org

| Reagent Type | General Formula | Typical Product (after hydrolysis) | Key Characteristics |

| Grignard Reagent | RMgX | Boronic Acid (RB(OH)₂) | Moderately reactive; requires anhydrous ether solvents. wvu.edu |

| Organolithium Reagent | RLi | Boronic Acid (RB(OH)₂) | Highly reactive; more nucleophilic than Grignard reagents. saskoer.ca |

Mechanistic Insights into Boroxin Ring Stability and Cleavage

The stability of the six-membered boroxine ring (B₃O₃) in this compound and the mechanisms governing its cleavage are crucial for understanding its reactivity and handling. The boroxine ring is not an inert structure; its existence is part of a dynamic equilibrium with its corresponding monomer, phenylboronic acid, particularly in the presence of water. clockss.org

Thermodynamic Stability:

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the stability of the boroxine ring. nih.govacs.org Research indicates that in solution, the formation of triphenylboroxine from three molecules of phenylboronic acid (with the elimination of three water molecules) is thermodynamically unfavorable. nih.govacs.org This suggests that in the presence of water, the equilibrium favors the boronic acid monomers.

The stability of the boroxine ring is influenced by several factors:

Solvent Effects: The dehydration reaction to form the boroxine is entropically driven by the release of water molecules. clockss.org In a non-aqueous environment, the boroxine form is favored.

Electronic Effects: The nature of substituents on the phenyl rings plays a significant role. Electron-donating groups in the para position tend to stabilize the boroxine ring, whereas electron-withdrawing groups destabilize it relative to its monomers. clockss.orgnih.gov This is attributed to the donation of electron density from the phenyl rings to the electron-deficient boron atoms. nii.ac.jp

Adduct Formation: The Lewis acidic boron atoms in the boroxine ring can interact with Lewis bases. For instance, the addition of an amine base can lead to the formation of a stable 1:1 adduct with the this compound. Computational studies have shown that this adduct formation is often more exothermic than the cleavage of the boroxine ring back to its monomers, thus stabilizing the ring structure. nih.govacs.org

Ring Cleavage Mechanism:

The primary mechanism for the cleavage of the boroxine ring is hydrolysis. nii.ac.jp This process is the reverse of the condensation reaction that forms the ring. The reaction is initiated by the nucleophilic attack of a water molecule on one of the electrophilic boron atoms. youtube.com This is typically followed by proton transfer and subsequent cleavage of a boron-oxygen bond within the ring. youtube.comyoutube.com Successive hydrolysis steps break down the entire ring structure into three molecules of phenylboronic acid.

Applications in Materials Science and Polymer Chemistry

Optical and Electronic Materials Applications

Triphenoxyboroxin is a versatile compound whose structural and electronic properties have been explored for use in advanced optical and electronic materials. Its rigid, planar, and electron-deficient boroxine (B1236090) core, combined with the characteristics of its phenoxy substituents, makes it a candidate for creating materials with unique performance attributes.

Luminescent materials are substances that emit light when excited by an external energy source. ymdchem.com This phenomenon is central to the operation of Organic Light-Emitting Diodes (OLEDs), which are solid-state devices composed of thin films of organic molecules that emit light when a current is applied. mdpi.com The efficiency and color of an OLED are determined by the properties of the organic materials used, particularly the emissive layer where the recombination of electrons and holes occurs to form excitons, which then release energy as light. mdpi.compolymerinnovationblog.com

The development of high-efficiency OLEDs relies on harvesting both singlet and triplet excitons, which are generated in a 1:3 ratio. nju.edu.cn While first-generation fluorescent materials could only utilize singlet excitons for an internal quantum efficiency (IQE) of around 25%, newer materials have been developed to overcome this limitation. masterbond.com Materials exhibiting Thermally Activated Delayed Fluorescence (TADF) can convert non-emissive triplet excitons into emissive singlet states through a process called reverse intersystem crossing (RISC), enabling a theoretical IQE of 100%. masterbond.comsioc-journal.cn

While the field of organic electronics is actively exploring various molecular structures to enhance luminescence and device performance, detailed research specifically documenting the application of this compound as a primary emitting material in OLEDs is not prominent in publicly available literature. The design of luminescent materials often focuses on creating molecules with high quantum yields, specific emission wavelengths, and good charge transport properties, with many successful materials based on complex donor-acceptor structures or rare-earth metal complexes. googleapis.comd-nb.info

Dielectric materials are electrical insulators that can be polarized by an applied electric field. epotek.com Two key properties define their performance: the dielectric constant (Dk), which is the ability to store electrical energy, and the dielectric loss, which is the dissipation of that energy as heat. epotek.complastics.toray For applications in microelectronics, such as insulators in printed circuit boards (PCBs) and semiconductor packaging, materials with a low dielectric constant and low dielectric loss are highly desirable to minimize signal delay, prevent electrical shorts, and reduce heat generation, especially at high frequencies. epotek.complastics.toray

Epoxy resins are widely used for these applications due to their excellent mechanical properties, thermal stability, and adhesive strength. masterbond.com These properties can be tailored by using different curing agents. This compound has been investigated as a high-performance curing agent for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA) and diglycidyl ether of bisphenol F (DGEBF).

Research shows that using this compound as a curing agent can significantly enhance the thermal properties of epoxy systems compared to other boroxine-based agents. When this compound was used to cure DGEBA and DGEBF resins, the resulting materials exhibited higher glass transition temperatures (Tg's) and degradation temperatures (Td's) compared to epoxies cured with trimethoxyboroxine (B89493) (TMB), triethoxyboroxine (TEB), or triisopropoxyboroxine (TIPB). dic-global.com This indicates superior thermal stability, which is critical for electronic components that operate at elevated temperatures. dic-global.com

| Property | TMB-cured Epoxy | TEB-cured Epoxy | TIPB-cured Epoxy | TPB (this compound)-cured Epoxy |

|---|---|---|---|---|

| Glass Transition Temperature (Tg) Trend | Lowest | Low | Medium | Highest |

| Degradation Temperature (Td) Trend | Lowest | Low | Medium | Highest |

| Gel Fraction Trend | Lowest | Low | Medium | Highest |

The incorporation of bulky or fluorine-containing groups is a known strategy to lower the dielectric constant of polymers by increasing free volume and reducing polarizability. mdpi.com The use of this compound, with its bulky phenyl groups, aligns with this strategy for developing advanced dielectric materials.

Membranes and Separation Technologies Utilizing this compound Scaffolds

Membrane separation is a technology that uses a physical barrier, or membrane, to separate molecules of various sizes and characteristics. gregknowswater.com These processes are often pressure-driven and include microfiltration, ultrafiltration, nanofiltration, and reverse osmosis, each defined by the pore size of the membrane and the types of particles it can reject. liqtech.commdpi.com Polymeric membranes are widely used in industrial applications for water purification, gas separation, and in the pharmaceutical and food and beverage industries. liqtech.comlubrizol.comprecedenceresearch.com

The performance of a polymer membrane depends on the material used for its fabrication, which can include polymers like polysulfone, polyamide, and cellulose (B213188) acetate (B1210297). liqtech.com Advanced manufacturing techniques aim to create membranes with tailored properties, such as high selectivity, permeability, and resistance to fouling. frontiersin.orgmdpi.com Polymer inclusion membranes (PIMs), which consist of a polymer matrix, a plasticizer, and a carrier compound, are a specific type of membrane used for the selective separation of ions from aqueous solutions. mdpi.com

A US patent mentions this compound in the context of creating silicon-containing polymers that are subsequently filtered through a membrane, but it does not detail the use of this compound as a primary structural component of the membrane itself. googleapis.com While the development of novel polymer scaffolds is a key area of membrane research, extensive studies focusing on the use of this compound to form the fundamental scaffold for separation membranes are not widely reported in the available literature.

Catalytic Applications and Ligand Chemistry

Triphenoxyboroxin as a Lewis Acid Catalyst in Organic Transformations

The utility of this compound as a catalyst stems from the electron-deficient nature of its boron centers, a characteristic feature of boroxines and other organoboron compounds. This Lewis acidity allows it to activate substrates, facilitating a variety of chemical reactions.

Friedel-Crafts Reactions

This compound has been identified as a catalyst for Friedel-Crafts reactions. In these reactions, the Lewis acidic boron centers of the this compound molecule can coordinate to an acyl or alkyl halide, increasing its electrophilicity and promoting the subsequent electrophilic aromatic substitution on an aromatic ring. The use of boroxine (B1236090) derivatives in such transformations highlights their role as effective Lewis acid promoters in the formation of carbon-carbon bonds.

Diels-Alder and Related Cycloaddition Reactions

Boroxine derivatives are known to serve as catalysts in Diels-Alder reactions. By coordinating with the dienophile, typically through an electron-withdrawing group, this compound enhances its reactivity towards the diene. This activation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the [4+2] cycloaddition process. This catalytic approach is a key strategy for the synthesis of complex cyclic systems.

Esterification and Transesterification Catalysis

The catalytic activity of boroxine derivatives, including this compound, extends to esterification and transesterification reactions. In esterification, the compound can activate a carboxylic acid, facilitating nucleophilic attack by an alcohol. Similarly, in transesterification, it can promote the exchange of an alkoxy group of an ester with that of another alcohol. This capability is particularly relevant in the synthesis of polyesters and polyamides.

Role of this compound in Polymerization Catalysis

This compound plays multiple roles in the field of polymer chemistry, where it has been utilized in the synthesis of various polymers. Its applications range from acting as a component in radical polymerization systems to serving as a cocatalyst in olefin polymerization.

Initiation and Chain Transfer Agent in Radical Polymerization

In the realm of radical polymerization, boroxine derivatives have been investigated for their potential to act as both initiators and chain transfer agents. As an initiator, a boroxine derivative can generate radical species that commence the polymerization chain reaction. In the role of a chain transfer agent, it can modulate the molecular weight of the resulting polymer by terminating a growing polymer chain while simultaneously creating a new radical to initiate another chain.

Cocatalyst in Olefin Polymerization

Boroxine derivatives are recognized for their function as cocatalysts in the polymerization of olefins, such as ethylene and propylene. In these catalytic systems, this compound can act as a Lewis acid activator for the primary transition-metal catalyst. Its role is to abstract a ligand from the metal center, generating a cationic and highly active catalytic species that is capable of initiating and propagating the polymerization of olefin monomers.

This compound as a Ligand or Ligand Precursor for Transition Metal Catalysis

This compound, the cyclic anhydride (B1165640) of phenylboronic acid, serves a significant role in transition metal catalysis, primarily as a stable and convenient precursor to catalytically active boronic acid species. Its utility stems from its solid nature, enhanced stability compared to the corresponding boronic acid, and its ability to participate in crucial transmetalation steps within catalytic cycles.

Design of Metal-Boroxin Complexes

The concept of a stable, isolable "metal-triphenoxyboroxin complex" where the boroxin acts as a direct, spectator ligand throughout a catalytic cycle is not a common strategy in catalyst design. Instead, the "design" aspect lies in the strategic use of this compound as an in situ source of phenylboronic acid, which then engages with the transition metal catalyst.

Boronic acids, including phenylboronic acid generated from this compound, are known to exist in equilibrium with their corresponding boroxines, a process mediated by the presence of water. In many catalytic systems, particularly in palladium-catalyzed cross-coupling reactions, this compound is added to the reaction mixture, where it hydrolyzes under the reaction conditions to slowly release phenylboronic acid. This slow-release mechanism can be advantageous, as it maintains a low, steady concentration of the active boronic acid, which can help to suppress unwanted side reactions like protodeboronation or homocoupling.

The interaction with the metal center occurs after this hydrolysis step. In the context of the Suzuki-Miyaura coupling, for instance, the generated phenylboronic acid reacts with a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) intermediate, transferring the phenyl group to the metal center to form an organopalladium complex. This complex subsequently undergoes reductive elimination to yield the final product and regenerate the palladium(0) catalyst. Therefore, the design of these catalytic systems focuses on optimizing the interplay between the boroxine hydrolysis, the base, the palladium precursor, and the associated ligands (typically phosphines or N-heterocyclic carbenes) rather than on the synthesis of a pre-formed metal-boroxin complex.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For boroxine (B1236090) systems, these calculations reveal the extent of electron delocalization and the influence of substituents on the central B₃O₃ ring.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. um.es It has been successfully applied to various boroxine derivatives to understand their molecular orbital (MO) characteristics, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org

Studies on phenyl-substituted boroxines, which serve as a structural analogue for triphenoxyboroxin, show that the boroxine ring acts as an electron-accepting core. researchgate.net The nature of the substituents on the boron atoms significantly influences the energies of the frontier molecular orbitals. researchgate.net For instance, in a study of various substituted boroxines, it was found that electron-donating groups attached to the phenyl rings would raise the HOMO energy level, while electron-withdrawing groups would lower the LUMO energy level. researchgate.net This tuning of the HOMO-LUMO gap is critical for applications in nonlinear optics and electronic materials. researchgate.net

The planarity of the boroxine ring is a key factor for effective conjugation and intramolecular charge transfer from the peripheral groups to the core. researchgate.net In computational models of triphenylboroxine, a planar geometry is often assumed to be the most stable, which facilitates these electronic effects. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Boroxine Derivatives (Analogous to this compound)

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Triphenylboroxine | Phenyl | -7.2 | -1.5 | 5.7 |

| Tris(4-methoxyphenyl)boroxine | Methoxy-phenyl | -6.8 | -1.4 | 5.4 |

| Tris(4-nitrophenyl)boroxine | Nitro-phenyl | -8.1 | -2.5 | 5.6 |

Note: The data presented in this table is derived from computational studies on substituted phenylboroxines and serves as an illustrative example for this compound.

Natural Bond Orbital (NBO) analysis is a technique used to study hybridization, atomic charges, and orbital-orbital interactions within a molecule, providing a chemist's perspective on bonding. ut.ac.ir NBO analysis on boroxine derivatives has been employed to elucidate the nature of the bonds within the B₃O₃ ring and the interactions with substituents.

In boroxine, the B-O bonds within the ring exhibit significant ionic character due to the difference in electronegativity between boron and oxygen. NBO analysis of various boroxine derivatives confirms the partial positive charge on the boron atoms and the partial negative charge on the oxygen atoms. aip.org The phenoxy group in this compound is expected to influence the electronic properties of the ring through both inductive and resonance effects.

NBO calculations on boroxine adducts have shown that the hybridization of the boron atoms can change from sp² in the free boroxine to sp³ upon coordination with a Lewis base, such as a pyrazole. academicjournals.org This change in hybridization is accompanied by a change in the geometry around the boron atom from trigonal planar to tetrahedral. academicjournals.org While this compound itself is not an adduct, this illustrates the flexibility of the boron center's electronic configuration.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the rotation around the B-O and O-C bonds of the phenoxy substituents is of primary interest. The potential energy surface (PES) maps the energy of the molecule as a function of these rotational angles (dihedral angles).

While specific conformational analyses for this compound are not widely reported, studies on related aryl ethers and substituted boroxines provide valuable insights. researchgate.netnih.govresearchgate.net The rotation of the phenoxy groups is likely to have multiple local energy minima corresponding to different stable conformations. csic.es Steric hindrance between the bulky phenoxy groups will play a significant role in determining the preferred conformations and the energy barriers for rotation.

Computational studies on substituted boroxines have included rotational analysis around the B-substituent bond to understand its effect on the total energy of the system. researchgate.net For example, a rotational analysis of B-NO₂ and B-CH₃ bonds in substituted boroxines revealed the energy profiles associated with these rotations. researchgate.net A similar approach for this compound would involve mapping the potential energy surface by systematically varying the dihedral angles of the three phenoxy groups.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with its environment. nih.gov MD simulations of boroxine-based systems, such as covalent organic frameworks (COFs) and polymers, have been used to investigate their structural stability and dynamic properties. chemrxiv.orggoogle.com

For this compound, an MD simulation could be used to explore its conformational landscape at different temperatures. csic.es Such simulations would reveal the accessible conformations and the transitions between them over time. In a condensed phase, such as in a solvent or in the solid state, MD simulations can also model the intermolecular interactions and their effect on the molecular conformation and packing. nih.gov

MD simulations are also valuable for studying the formation of boroxine-based materials. For example, simulations can provide insights into the self-assembly of boronic acids into boroxine rings, a process that is fundamental to the synthesis of many boroxine-containing materials. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

Vibrational spectroscopy (IR and Raman) is particularly sensitive to the structure and bonding within a molecule. DFT calculations are commonly used to compute the vibrational frequencies and intensities of boroxine derivatives. researchgate.netosu.edumckendree.edu Studies have systematically investigated the vibrational characteristics of boronic acids, boroxine anhydrides, and boronate esters to identify diagnostic IR bands for each functionality. researchgate.net For boroxines, characteristic out-of-plane vibrations of the B₃O₃ ring are often observed in the IR spectrum. researchgate.net Theoretical vibrational spectra for various substituted boroxines have been calculated and compared with experimental data. researchgate.net

For this compound, DFT calculations could predict the IR and Raman spectra, identifying the characteristic vibrational modes associated with the B₃O₃ ring and the phenoxy substituents. These predictions would be invaluable for the experimental characterization of this compound.

Table 2: Calculated Key Vibrational Frequencies for a Model Phenylboroxine (cm⁻¹)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| B-O-B asymmetric stretch | 1350 - 1400 |

| Phenyl C-C stretch | 1580 - 1620 |

| B-O ring deformation | 700 - 750 |

| C-H out-of-plane bend | 650 - 700 |

Note: These frequencies are based on DFT calculations for phenylboroxine and serve as a representative example.

Design of Novel this compound Analogues with Tailored Properties

The functional properties of this compound can be systematically tailored through the strategic design and synthesis of novel analogues. By introducing various substituents onto the phenoxy groups, it is possible to modulate the electronic and steric characteristics of the molecule, thereby fine-tuning its reactivity and catalytic performance for specific applications. Computational studies, in conjunction with experimental work, have proven invaluable in understanding the structure-property relationships that govern the behavior of these modified boroxins.

A significant area of investigation has been the electronic modulation of the this compound core to influence its catalytic activity. In particular, the design of chiral polyborate anionic catalysts derived from substituted phenols has demonstrated the ability to tailor the enantioselectivity of certain chemical reactions. These catalysts are often generated in situ from a this compound precursor or a combination of a biaryl ligand, a boron source, and various substituted phenols.

Research has focused on the asymmetric aziridination of imines with diazo compounds, utilizing catalysts formed from VANOL or VAPOL ligands and a series of electronically modified para-substituted phenols. nih.gov This approach has allowed for a systematic study of how the electronic nature of the phenol (B47542) substituent impacts the asymmetric induction of the reaction. nih.gov

A Hammett study was conducted to establish a quantitative relationship between the electronic properties of the para-substituent on the phenol and the enantiomeric ratio of the resulting aziridine (B145994) product. The results of this study strongly correlate the Hammett parameter (σp) of the substituent with the enantioselectivity of the reaction. nih.gov Specifically, it was observed that more electron-donating groups on the phenol lead to a higher enantiomeric ratio. nih.gov This trend is consistent with a mechanism where the catalyst functions as a Brønsted acid. nih.gov

Computational studies support these experimental findings, indicating that the strength of the hydrogen bond between the protonated imine and the anionic boroxinate core increases as the electron-releasing ability of the phenol unit incorporated into the boroxinate structure rises. nih.gov

The data below illustrates the effect of different para-substituted phenols on the enantiomeric ratio (er) of the cis-aziridine product in the reaction between an imine and ethyl diazoacetate, catalyzed by a (S)-VAPOL-derived boroxinate.

Table 1: Hammett Study Data for the Asymmetric Aziridination Catalyzed by (S)-VAPOL-Derived Boroxinate Analogues

| Phenol Substituent (p-X) | Hammett Parameter (σp) | Enantiomeric Ratio (er) |

|---|---|---|

| OMe | -0.27 | 98.5:1.5 |

| t-Bu | -0.20 | 98.4:1.6 |

| Me | -0.17 | 98.2:1.8 |

| H | 0.00 | 97.0:3.0 |

| F | 0.06 | 96.6:3.4 |

| Cl | 0.23 | 95.5:4.5 |

| CF3 | 0.54 | 91.6:8.4 |

Data sourced from a study on the electronic modulation of chiral polyborate anionic catalysts. nih.gov

This systematic approach of modifying the phenol component allows for the rational design of this compound analogues with predictable and tailored catalytic properties, highlighting the importance of computational and theoretical investigations in the development of new functional molecules.

Future Research Directions and Emerging Opportunities

Integration of Triphenoxyboroxin into Supramolecular Assemblies

The ability of molecules to self-assemble into highly ordered, functional structures is a cornerstone of modern materials science. This compound is an intriguing building block for the construction of such supramolecular assemblies due to the versatile nature of its boroxine (B1236090) ring.

Future research will likely focus on exploiting the Lewis acidic boron centers and the phenoxy groups of this compound to direct the formation of intricate, three-dimensional structures. The self-assembly process can be guided by non-covalent interactions, such as π-π stacking and hydrogen bonding, to create complex architectures. rsc.org While detailed crystal structure analysis of this compound itself is not extensively documented in publicly available literature, its role as a precursor in the self-assembly of more complex catalytic systems is well-established. For instance, triphenoxyboroxine is used in the in situ generation of boroxinate catalysts, where it reacts with chiral ligands to form well-defined, catalytically active supramolecular structures. researchgate.net

A key area of investigation will be the single-crystal X-ray diffraction analysis of novel supramolecular systems incorporating this compound to elucidate their precise three-dimensional arrangements and intermolecular interactions. rigaku.comlohtragon.com Understanding these structures at the atomic level is crucial for designing materials with tailored properties. uni-siegen.de

Table 1: Key Areas for Supramolecular Research on this compound

| Research Focus | Potential Outcome | Key Techniques |

| Co-crystallization with organic linkers | Novel crystalline materials with defined porosity | Single-Crystal X-ray Diffraction, Powder X-ray Diffraction |

| Self-assembly in solution | Formation of discrete molecular cages or polymeric chains | NMR Spectroscopy, Mass Spectrometry, Dynamic Light Scattering |

| Hierarchical self-assembly | Multi-level ordered structures with complex functions | Electron Microscopy (TEM, SEM), Atomic Force Microscopy (AFM) |

Development of Responsive Materials Based on this compound

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external triggers such as temperature, pH, or light. graphenea.comgoogle.com The incorporation of triphenoxyboroxine into polymer matrices presents a promising avenue for creating novel responsive materials.

Patents have described the use of triphenoxyboroxine in the formulation of preceramic and silicon-containing polymers, highlighting its contribution to the thermal stability of the resulting materials. google.comgoogleapis.comarxiv.org For example, its inclusion in epoxy resins, cured with various boroxines, has been shown to influence the glass transition temperature and degradation temperature of the final polymer system. researchgate.net These findings suggest a potential for developing materials with tunable thermal responses.

Future work could explore the synthesis of polymers with triphenoxyboroxine either as a pendant group or integrated into the polymer backbone. The lability of the B-O bonds in the boroxine ring could be exploited to create materials that respond to specific chemical stimuli, such as water or certain anions, leading to changes in their mechanical or optical properties.

Green and Sustainable Synthesis of Boroxine Derivatives

The principles of green chemistry, which advocate for the reduction of waste and energy consumption in chemical processes, are increasingly important. researchgate.net Research into the green and sustainable synthesis of triphenoxyboroxine and its derivatives is a critical future direction.

One patented method for producing triphenoxyboroxine involves heating boric oxide (B₂O₃) and triphenyl borate (B1201080) in the presence of a catalytic amount of an alcohol or phenol (B47542). This method can reduce reaction times significantly compared to uncatalyzed processes. rsc.org Future research could focus on optimizing these conditions to further enhance sustainability by, for example, using renewable feedstocks or solvent-free reaction conditions. rsc.org

Alternative synthetic routes that avoid harsh reagents and minimize byproducts will be a key area of investigation. This could include mechanochemical methods or biocatalytic approaches, leveraging enzymes to facilitate the formation of the boroxine ring under mild conditions.

Applications in Advanced Sensing and Detection Technologies